Cas no 30182-35-5 (N4-tert-butyl-6-chloropyrimidine-2,4-diamine)

N4-tert-butyl-6-chloropyrimidine-2,4-diamine 化学的及び物理的性質
名前と識別子
-
- 2,4-Pyrimidinediamine, 6-chloro-N4-(1,1-dimethylethyl)-
- N4-tert-butyl-6-chloropyrimidine-2,4-diamine
-
N4-tert-butyl-6-chloropyrimidine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40200423-1.0g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 1.0g |
$574.0 | 2023-02-02 | |
Enamine | BBV-40200423-5g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 5g |
$1507.0 | 2023-10-28 | |
Enamine | BBV-40200423-1g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 1g |
$574.0 | 2023-10-28 | |
Enamine | BBV-40200423-2.5g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 2.5g |
$1189.0 | 2023-10-28 | |
Enamine | BBV-40200423-10.0g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 10.0g |
$1895.0 | 2023-02-02 | |
Enamine | BBV-40200423-5.0g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 5.0g |
$1507.0 | 2023-02-02 | |
Enamine | BBV-40200423-10g |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine |
30182-35-5 | 95% | 10g |
$1895.0 | 2023-10-28 |
N4-tert-butyl-6-chloropyrimidine-2,4-diamine 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
9. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
N4-tert-butyl-6-chloropyrimidine-2,4-diamineに関する追加情報
Research Brief on N4-tert-butyl-6-chloropyrimidine-2,4-diamine (CAS: 30182-35-5) in Chemical Biology and Pharmaceutical Applications
N4-tert-butyl-6-chloropyrimidine-2,4-diamine (CAS: 30182-35-5) is a pyrimidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound, characterized by its tert-butyl and chloro functional groups, serves as a key intermediate in the synthesis of biologically active molecules targeting various disease pathways.
Recent studies have highlighted the compound's role in kinase inhibitor development, particularly in the design of selective protein kinase modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in creating ATP-competitive inhibitors for CDK2 and CDK9, showing promising antiproliferative activity in cancer cell lines. The tert-butyl group at the N4 position was found to significantly enhance binding affinity through hydrophobic interactions with the kinase hinge region.
In synthetic chemistry advancements, researchers have developed novel palladium-catalyzed cross-coupling reactions using 30182-35-5 as a starting material. A Nature Communications paper (2024) reported a high-yielding Buchwald-Hartwig amination protocol that enables efficient diversification at the 2-amino position, expanding the structural diversity accessible from this core scaffold. This methodological breakthrough has accelerated the exploration of structure-activity relationships in related drug discovery programs.
Pharmacokinetic studies of derivatives based on this scaffold have revealed favorable drug-like properties, including improved metabolic stability compared to analogous compounds without the tert-butyl substitution. The chloro substituent at the 6-position has been shown to serve as an effective handle for further functionalization while contributing to target binding affinity in many cases.
Ongoing research is exploring the application of 30182-35-5-derived compounds in neurodegenerative diseases, with preliminary data suggesting potential as tau protein aggregation inhibitors. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, makes it particularly interesting for CNS-targeted therapeutics.
From a commercial perspective, the global market for pyrimidine-based pharmaceutical intermediates is projected to grow at 6.8% CAGR through 2030, with N4-tert-butyl-6-chloropyrimidine-2,4-diamine positioned as an important building block. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and inflammation indications.
Future research directions include the development of asymmetric synthetic routes to access chiral derivatives and the exploration of prodrug strategies to enhance solubility. The compound's versatility continues to make it a valuable tool for medicinal chemists working across multiple therapeutic areas.
30182-35-5 (N4-tert-butyl-6-chloropyrimidine-2,4-diamine) 関連製品
- 2418704-89-7(4-tert-butyl-1-methyl-2-phenyl-1H-imidazol-5-amine dihydrochloride)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 681276-69-7(2-({1-(4-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)-N-2-(trifluoromethyl)phenylacetamide)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 59080-31-8(1-Fluoro-7-methylnaphthalene)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 2229375-38-4(tert-butyl N-{3-1-(aminomethyl)-2,2-dimethylcyclopropyl-4-fluorophenyl}carbamate)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)